Diphenhydramine salicylate
Description
Properties
CAS No. |
7491-10-3 |
|---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H21NO.C7H6O3/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-6-4-2-1-3-5(6)7(9)10/h3-12,17H,13-14H2,1-2H3;1-4,8H,(H,9,10) |
InChI Key |
RTSZUSOHOIFYSY-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |
Other CAS No. |
7491-10-3 |
Origin of Product |
United States |
Scientific Research Applications
Allergy Relief
Diphenhydramine salicylate is widely used to treat allergic reactions due to its antihistaminic properties. It acts as an inverse agonist at the histamine H1 receptor, effectively reducing symptoms like itching, sneezing, and nasal congestion associated with allergies and the common cold . The efficacy of diphenhydramine in treating allergic conditions has been well-documented, making it a staple in emergency departments for acute allergic reactions .
Pain Management
The salicylate component provides analgesic properties, making this compound effective for relieving minor aches and pains. It is particularly beneficial for patients experiencing discomfort associated with allergic reactions or colds . A notable application is in combination with naproxen sodium to address insomnia linked to minor pains .
Insomnia Treatment
This compound is also utilized as a nighttime sleep aid due to the sedative effects of diphenhydramine. It is commonly prescribed for individuals with difficulty falling asleep, particularly when associated with discomfort from allergies or other minor ailments .
Pharmacological Mechanisms
Diphenhydramine's pharmacological actions include:
- Histamine H1 Receptor Antagonism : Reduces allergy symptoms by blocking histamine effects.
- Muscarinic Acetylcholine Receptor Antagonism : Provides anticholinergic effects that can help manage movement disorders and reduce secretions .
- Sodium Channel Blockade : Imparts local anesthetic properties, which can be beneficial in certain medical settings .
Overdose Management
A significant case study highlighted the management of diphenhydramine overdose, where a young adult experienced severe toxicity characterized by seizures and cardiac dysrhythmias. Treatment involved the administration of intravenous lipid emulsion therapy, which successfully reversed the toxic effects and restored normal cardiac function . This case underscores the importance of recognizing diphenhydramine toxicity early and employing effective treatment strategies.
Efficacy in Allergic Reactions
In clinical settings, this compound has been shown to be effective in managing acute allergic reactions when administered alongside other treatments like epinephrine. Its rapid onset of action makes it suitable for emergency interventions .
Comparative Efficacy
| Application | This compound | Other Antihistamines |
|---|---|---|
| Allergy Relief | High | Moderate |
| Pain Management | Effective | Variable |
| Insomnia Treatment | Effective | High |
| Toxicity Management | Effective | Variable |
Chemical Reactions Analysis
Metabolic Reactions
Diphenhydramine salicylate undergoes metabolic transformations primarily involving the diphenhydramine moiety, while the salicylate component follows known pathways for salicylic acid excretion.
Hepatic Metabolism of Diphenhydramine
The diphenhydramine component is metabolized via cytochrome P450 enzymes:
-
Primary Pathway: Successive N-demethylation by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 to form N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine .
-
Secondary Pathway: Oxidation of N,N-didesmethyldiphenhydramine to diphenylmethoxyacetic acid, followed by glycine/glutamine conjugation .
Metabolites and Enzymes:
| Enzyme | Metabolite Formed | Biological Activity |
|---|---|---|
| CYP2D6 | N-desmethyldiphenhydramine | Reduced antihistamine activity |
| CYP1A2/CYP2C9 | N,N-didesmethyldiphenhydramine | Inactive |
| Oxidation | Diphenylmethoxyacetic acid | Excreted renally |
Approximately 1% of diphenhydramine is excreted unchanged in urine, with a half-life ranging from 2.4–13.5 hours depending on age and CYP2D6 polymorphism .
Stability and Decomposition
This compound exhibits stability under standard storage conditions but decomposes under extreme temperatures or pH:
Thermal Decomposition
Heating above 160°C results in cleavage of the ionic bond, releasing free diphenhydramine and salicylic acid:
Hydrolysis
-
Acidic Conditions (pH < 3): Protonation of salicylate ion regenerates salicylic acid, leaving diphenhydramine in its cationic form.
-
Basic Conditions (pH > 9): Deprotonation of diphenhydramine releases the free base, precipitating from solution.
Reactivity with Other Compounds
This compound’s antimuscarinic and sodium channel-blocking properties (inherited from diphenhydramine) may lead to interactions with:
-
CNS Depressants (e.g., ethanol): Potentiated sedation due to additive H₁ receptor inverse agonism .
-
Anticholinergics (e.g., atropine): Synergistic inhibition of muscarinic receptors, increasing adverse effects .
Analytical Characterization
Key methods for reaction monitoring:
Comparison with Similar Compounds
Table 1: Key Properties of Diphenhydramine Salicylate and Analogous Compounds
Notes:
- Diphenhydramine HCl is the most common salt form, optimized for rapid absorption in oral formulations. Its solubility in water (1.3 g/mL) facilitates faster release compared to the salicylate salt, which has lower aqueous solubility due to the hydrophobic salicylate moiety .
- Methyl salicylate , a topical analgesic, lacks antihistaminic effects but shares anti-inflammatory properties through cyclooxygenase (COX) inhibition .
- Combination products (e.g., Doans PM®) leverage synergies: diphenhydramine induces sedation, while magnesium salicylate provides NSAID effects .
Drug Release and Formulation Profiles
Table 2: Drug Release Kinetics in SIS Copolymer Patches
| Drug | Release Rate (μg/cm²/h) | Key Factors Influencing Release |
|---|---|---|
| Methyl salicylate (MS) | 12.5 ± 1.2 | Low molecular weight (152.15 g/mol), high lipophilicity |
| Diphenhydramine HCl (DPH) | 3.8 ± 0.4 | Ionic interaction with matrix, slower diffusion |
| This compound | Not tested | Predicted slower release due to larger molecular size |
Insights :
- Methyl salicylate’s rapid release is attributed to its low molecular weight and non-ionic nature, enabling faster diffusion through the styrene-isoprene-styrene (SIS) matrix .
- Diphenhydramine salts interact ionically with the polymer, slowing release.
Table 3: Adverse Effects and Drug Interactions
Key Findings :
- The salicylate moiety in this compound introduces NSAID-like risks, such as gastrointestinal irritation and bleeding, particularly when combined with other NSAIDs (e.g., ibuprofen) .
- In contrast, diphenhydramine HCl lacks anti-inflammatory activity but poses higher risks of anticholinergic effects (e.g., urinary retention) .
Preparation Methods
Reaction Mechanism and Catalysis
Benzhydrol undergoes dehydration with dimethylaminoethanol in the presence of a Brønsted acid catalyst (e.g., toluenesulfonic or methanesulfonic acid). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzhydrol is replaced by the ethoxyamine moiety of dimethylaminoethanol. The mechanism is summarized as:
Toluene or xylene serves as the solvent, facilitating azeotropic dehydration to drive the reaction to completion.
Industrial-Scale Process Parameters
Key parameters for optimizing yield and purity include:
Post-reaction, the mixture is cooled to 40°C, and the organic phase is washed with aqueous sodium hydroxide to remove residual catalyst. Solvent evaporation yields diphenhydramine base as a viscous oil, which is further purified via recrystallization.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Enhances crystal purity |
| Cooling Rate | 0.5°C/min | Prevents occluded impurities |
| Filtration | Vacuum filtration | Yields >90% recovery |
The product is washed with cold ethanol to remove unreacted salicylic acid and dried under reduced pressure.
Analytical Validation of Purity and Composition
Post-synthesis quality control is critical. Studies highlight UHPLC and CWT spectrophotometry as robust analytical tools.
Impurity Profiling via UHPLC
A validated UHPLC method separates this compound from 11 potential impurities, including residual benzhydrol and dimethylaminoethanol. Chromatographic conditions are:
| Column | C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/phosphate buffer (pH 3.0) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm |
This method achieves baseline resolution of all impurities at concentrations as low as 0.1%.
Spectrophotometric Quantitation
CWT spectrophotometry resolves spectral overlaps between diphenhydramine and excipients (e.g., D-sorbitol) in syrup formulations. The Biorthogonal1.1 wavelet family optimizes signal processing, enabling accurate quantification without chromatographic separation.
Industrial Scalability and Challenges
The patent-derived method for diphenhydramine base synthesis is scalable to multi-kilogram batches, with yields exceeding 90%. However, challenges include:
-
Solvent Recovery : Toluene/xylene recycling requires distillation to meet environmental regulations.
-
Catalyst Residues : Residual sulfonic acids necessitate rigorous washing to avoid downstream toxicity.
-
Polymorphism : this compound exhibits multiple crystalline forms, requiring controlled crystallization to ensure batch consistency .
Q & A
Q. What validated analytical methods are recommended for quantifying diphenhydramine salicylate in complex formulations?
A gas chromatography (GC) method with a PEG-20M capillary column and FID detector has been optimized for simultaneous quantification of this compound alongside methyl salicylate, menthol, camphor, and thymol. Key parameters include a temperature gradient (160°C to 230°C), helium carrier gas, and naphthalene as an internal standard. This method ensures specificity and reproducibility for quality control studies . For HPLC-based approaches, fluorescence detection coupled with chemometric analysis has been validated for concurrent estimation with salicylate derivatives in biological matrices, emphasizing column selection (C18) and mobile phase optimization .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
Detailed experimental protocols must be documented, including sample preparation (e.g., plasma protein precipitation techniques), chromatographic conditions (e.g., column type, flow rate), and validation parameters (linearity, LOD/LOQ, recovery rates). Referencing guidelines such as those from the Beilstein Journal of Organic Chemistry, all methods should be described with sufficient detail to enable independent replication, including raw data deposition in supplementary materials .
Q. What are the common pitfalls in assessing this compound stability in topical formulations?
Stability studies should account for pH sensitivity, light exposure, and excipient interactions. For example, salicylate esters are prone to hydrolysis under alkaline conditions. Accelerated stability testing (40°C/75% RH) combined with periodic HPLC analysis is recommended to monitor degradation products like free salicylic acid .
Advanced Research Questions
Q. How do metabolic interactions between this compound and cytochrome P450 enzymes impact drug efficacy and toxicity?
this compound’s dihydrocodeine component is metabolized via hepatic enzymes (UGT2B7, CYP3A4, CYP2D6), which may compete with co-administered drugs like griseofulvin, leading to reduced salicylate serum concentrations. Advanced studies should employ human liver microsomes or hepatocyte models to quantify enzyme inhibition/induction kinetics, followed by in vivo validation using therapeutic drug monitoring (TDM) in plasma .
Q. What experimental designs are optimal for resolving contradictions in this compound’s anticholinergic vs. analgesic effects?
Dual-arm preclinical trials comparing isolated diphenhydramine and salicylate components can clarify mechanistic contributions. For example, in mastocytosis models, phase 2 trials combining this compound with sodium cromolyn showed improved mast cell stabilization, suggesting synergism. RNA-seq data analysis (e.g., Aspergillus gene expression under salicylate exposure) can identify pathways modulated by the compound .
Q. How can researchers address challenges in formulating this compound for sublingual delivery?
A D-optimal experimental design methodology has been applied to optimize sublingual tablets, focusing on disintegrant concentration (e.g., croscarmellose sodium), particle size distribution, and in vitro dissolution profiles (pH 6.8 buffer). Pharmacokinetic studies in rodent models further validate bioavailability improvements compared to oral administration .
Q. What statistical approaches are recommended for analyzing toxicological data involving this compound overdoses?
Retrospective analysis of poison center data (e.g., NPDS reports) requires multivariate regression to account for confounders like co-ingestants (e.g., acetaminophen, ethanol). Principal Component Analysis (PCA) of RNA-seq datasets, as demonstrated in Aspergillus studies, can identify biomarker clusters associated with toxicity thresholds .
Methodological Guidelines
- For clinical trials : Adhere to phase-specific protocols (e.g., phase 2/3 designs for mastocytosis) with endpoints like mast cell mediator reduction (tryptase, histamine) and patient-reported pain scores .
- For analytical validation : Include system suitability tests (SST) for GC/HPLC, such as tailing factor (<2.0) and theoretical plate count (>2000), per ICH Q2(R1) guidelines .
- For toxicology studies : Follow NPDS case criteria, including serum salicylate concentration thresholds (>30 mg/dL for acute toxicity) and co-ingestant exclusion protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
